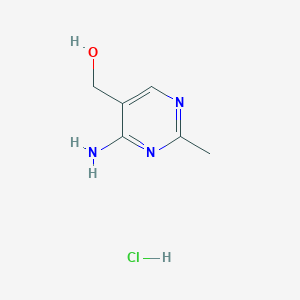

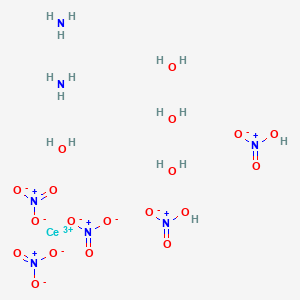

![molecular formula C15H21BO2 B3097346 [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester CAS No. 1309981-25-6](/img/structure/B3097346.png)

[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester

Overview

Description

“[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is a chemical compound that is used as a building block in organic synthesis . It is a white or off-white solid powder .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylacetic acid methyl ester with a THF/methanol mixture (4:1, 25 ml) and 1N sodium hydroxide solution (5.7 ml). The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours. After cooling the reaction mixture to room temperature, it is concentrated under reduced pressure. Water is added to the concentrated residue, and the mixture is acidified to a slightly acidic pH by adding 1N hydrochloric acid. The precipitated solid is collected by filtration and dried under reduced pressure .

Molecular Structure Analysis

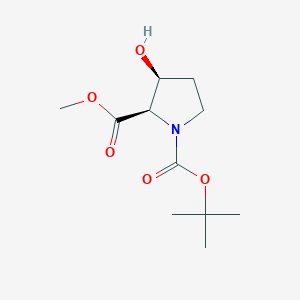

The molecular formula of “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is C15H21BO2, and its molecular weight is 244.14 g/mol .

Physical And Chemical Properties Analysis

The compound is a white or off-white solid powder . Its melting point is 197-200 °C (lit.), and its predicted boiling point is 345.8±44.0 °C. The predicted density is 1.25±0.1 g/cm3. It is soluble in methanol .

Scientific Research Applications

Boronate Affinity Materials

Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds . With the introduction of boronic acid functionality, these materials exhibit several significant advantages, including broad spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .

Artificial Blood Vessels

Research using boronate ester bonds has contributed to the design of complex artificial blood vessels. These vessels use a self-healing, injectable, and glucose-reactive sacrificial hydrogel .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Protodeboronation

Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Building Materials for Microparticles

Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Future Directions

The future directions for “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, it could be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .

Mechanism of Action

Target of Action

Diisopropyl (p-tolylethynyl)boronate, also known as [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester, is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are known to interact with a variety of targets, primarily through their boron moiety . .

Mode of Action

Organoboron compounds, in general, are known to participate in a variety of reactions, including asymmetric catalysis . They can react with electrophilic functional groups or catalysts in a variety of ways, allowing a relatively simple fragment to be exploited into a diverse array of complex products .

Biochemical Pathways

Organoboron compounds are known to participate in a range of reactions, including the allylboration of carbonyl and imine functionalities . They can also participate in other C−C bond-forming reactions via cross-coupling reactions .

Result of Action

Organoboron compounds, in general, are known to participate in a variety of reactions that can lead to the formation of complex products .

properties

IUPAC Name |

2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBUORZWUHUUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

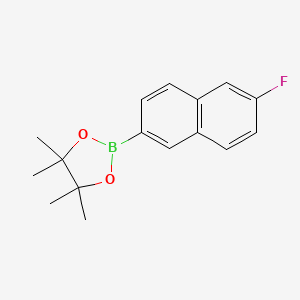

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

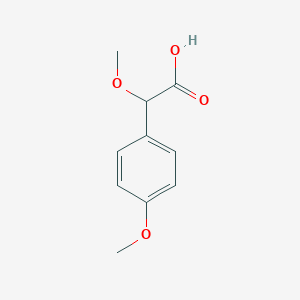

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

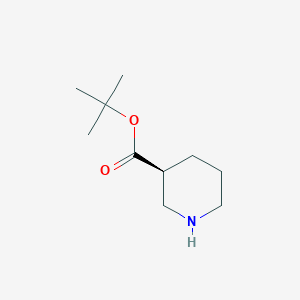

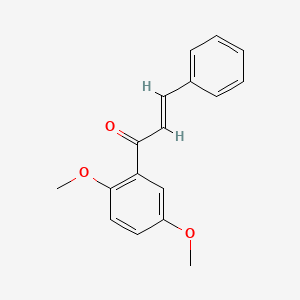

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

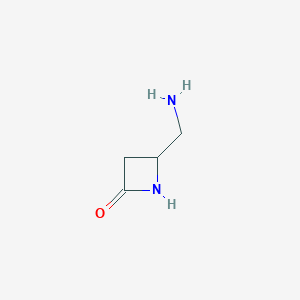

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)